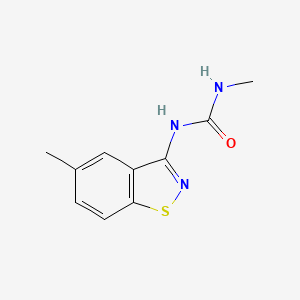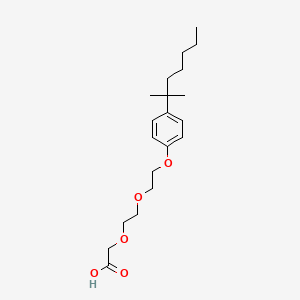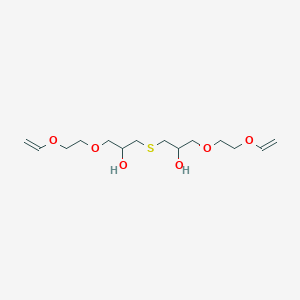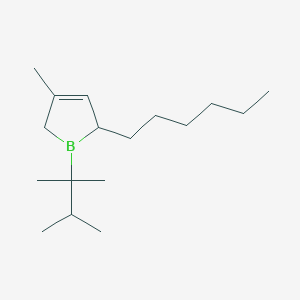
Zinc, chloro(2,4-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro(2,4-dimethoxyphenyl)- is an organozinc compound that features a zinc atom bonded to a chloro group and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro(2,4-dimethoxyphenyl)- typically involves the reaction of zinc chloride with 2,4-dimethoxyphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C8H9MgBr→Zn(Cl)(C8H9O2)+MgBrCl
Industrial Production Methods
Industrial production of Zinc, chloro(2,4-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro(2,4-dimethoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different organozinc compounds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a range of organozinc derivatives.
Scientific Research Applications
Zinc, chloro(2,4-dimethoxyphenyl)- has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems, including as a zinc source in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Zinc, chloro(2,4-dimethoxyphenyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with different ligands, facilitating reactions such as cross-coupling and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Zinc, chloro(2,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Zinc, chloro(2,4-dichlorophenyl)-: Contains chloro groups instead of methoxy groups.
Zinc, chloro(2,4-dihydroxyphenyl)-: Features hydroxy groups instead of methoxy groups.
Uniqueness
Zinc, chloro(2,4-dimethoxyphenyl)- is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s behavior in different chemical environments.
Properties
CAS No. |
109384-40-9 |
|---|---|
Molecular Formula |
C8H9ClO2Zn |
Molecular Weight |
238.0 g/mol |
IUPAC Name |
chlorozinc(1+);1,3-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.ClH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CTSLPIJOYINGDX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=[C-]C=C1)OC.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)



